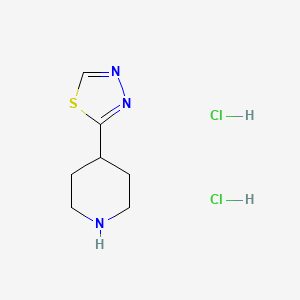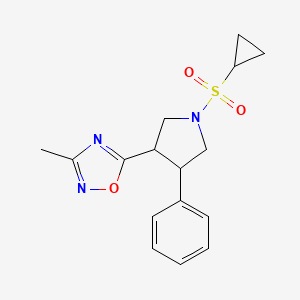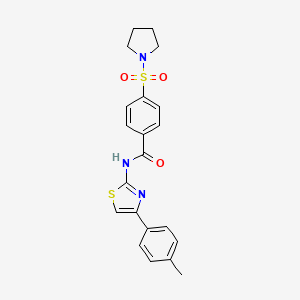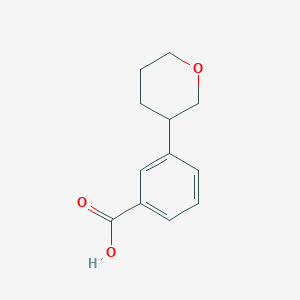![molecular formula C12H23ClN2O3 B2775824 Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride CAS No. 2243510-01-0](/img/structure/B2775824.png)
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-oxa-7-azaspiro[34]octan-5-ylmethyl)carbamate;hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl carbamate group and a spirocyclic ring system containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
Types of Reactions
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
Tert-butyl N-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate: Similar spirocyclic structure but with different positioning of the oxygen and nitrogen atoms.
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate: Lacks the hydrochloride salt form.
Uniqueness
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride is unique due to its specific spirocyclic structure and the presence of both a carbamate group and a hydrochloride salt. This combination of features makes it particularly useful in medicinal chemistry for the development of new therapeutic agents.
属性
IUPAC Name |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-5-9-4-13-6-12(9)7-16-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZXQPDQIVAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC12COC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,3-dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775742.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROPHENYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2775748.png)
![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2775752.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2775753.png)


![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)
![2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2775762.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2775764.png)
